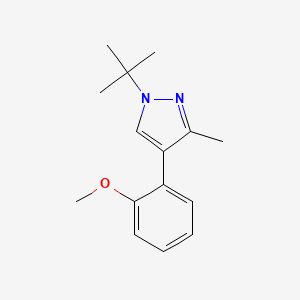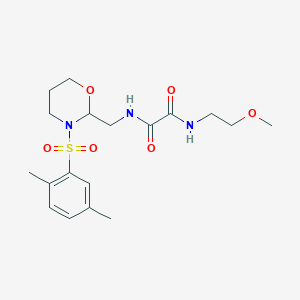
N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H14F5NO2 and its molecular weight is 323.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Antiarrhythmic Activity
Benzamides, including compounds similar to N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide, have been explored for their potential as oral antiarrhythmic agents. Variations in the heterocyclic ring of these benzamides have shown considerable influence on their antiarrhythmic activity, with the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen playing crucial roles (Banitt et al., 1977).
Use in Fluorescent Film Development
Derivatives of compounds like this compound have been utilized to develop fluorescent films. These films have shown promise in detecting specific vapors, such as aniline vapor, due to their photochemical stability and sensitivity (Fan et al., 2016).
Catalysis in Fluorination Processes
Research has shown that derivatives of this compound can be instrumental in catalyzing ortho-fluorination processes, which are significant in medicinal chemistry and synthesis. The conversion of triflamide into a variety of functional groups using these catalysis methods highlights the compound's utility in chemical synthesis (Wang et al., 2009).
Heterocyclic Synthesis
N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, structurally related to this compound, have been used as precursors in synthesizing heterocycles such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. These compounds demonstrate unique electrophilic reactivity due to the presence of fluorine atoms (Meiresonne et al., 2015).
Exploration in Anticonvulsant Properties
Certain fluorinated N-benzamide enaminone analogs, similar to this compound, have been synthesized and evaluated for their potential anticonvulsant properties. These compounds have been tested in acute seizure rodent models, contributing valuable insights to lead optimization studies in anticonvulsant drug development (Amaye et al., 2021).
Insights into Chemoselectivity in Fluorocyclization
The role of similar compounds in fluorocyclization reactions has been examined, providing insights into the chemoselectivity mechanisms. These studies are important for developing new reactions based on hypervalent fluoroiodane reagents, which have diverse applications in organic chemistry (Yan et al., 2016).
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO2/c15-13(16)6-4-10(5-7-13)20-12(21)9-2-1-3-11(8-9)22-14(17,18)19/h1-3,8,10H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQITHSWKJKCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2827783.png)

![4-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B2827786.png)
![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)
![Tert-butyl 5-[but-2-ynoyl(methyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2827800.png)


![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)

